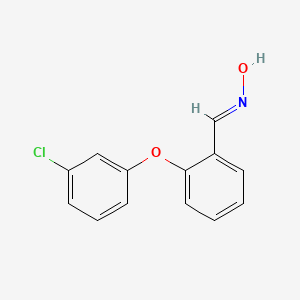
2-(3-Chlorophenoxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenoxy)benzaldehyde oxime is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzaldehyde oxime, where a chlorophenoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)benzaldehyde oxime typically involves the reaction of 2-(3-Chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in methanol at room temperature, yielding the oxime as a product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(3-Chlorophenoxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
科学的研究の応用
2-(3-Chlorophenoxy)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .
類似化合物との比較
Similar Compounds
Benzaldehyde oxime: A simpler analog without the chlorophenoxy group.
2-(4-Chlorophenoxy)benzaldehyde oxime: Similar structure but with the chlorophenoxy group in a different position.
3-(4-Chlorophenoxy)benzaldehyde: Lacks the oxime group but has a similar aromatic structure.
Uniqueness
2-(3-Chlorophenoxy)benzaldehyde oxime is unique due to the presence of both the chlorophenoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
生物活性
2-(3-Chlorophenoxy)benzaldehyde oxime, an organic compound with the molecular formula C13H10ClNO2, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is a derivative of benzaldehyde oxime, distinguished by the presence of a chlorophenoxy group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. Notably, oximes like this compound can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This occurs through a nucleophilic attack on the phosphorylated enzyme, facilitating the regeneration of its active form.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In studies involving model organisms such as Escherichia coli and Bacillus subtilis, the compound demonstrated significant inhibitory effects, suggesting its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) for these bacteria were notably lower than those for many traditional antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Oximes are known to inhibit several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and Aurora kinases. These kinases play critical roles in cell cycle regulation and mitosis, making them promising targets for cancer therapy. Studies have shown that derivatives of oxime compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various oxime derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound had a significant effect on bacterial growth, with MIC values comparable to leading antibiotics .
- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's IC50 values were significantly lower than those of conventional chemotherapeutics, indicating its potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
A comparison with related compounds illustrates the unique biological profile of this compound:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Significant | High | Effective against multiple strains |
| Benzaldehyde oxime | Moderate | Low | Lacks chlorophenoxy substitution |
| 2-(4-Chlorophenoxy)benzaldehyde oxime | Moderate | Moderate | Different position of chlorophenoxy group |
特性
CAS番号 |
449778-76-1 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
N-[[2-(3-chlorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-3-6-12(8-11)17-13-7-2-1-4-10(13)9-15-16/h1-9,16H |
InChIキー |
CQTYNUSPJAQAPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















